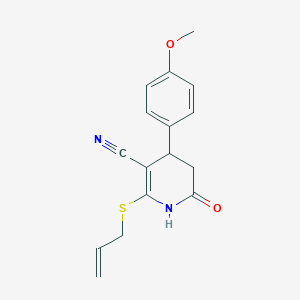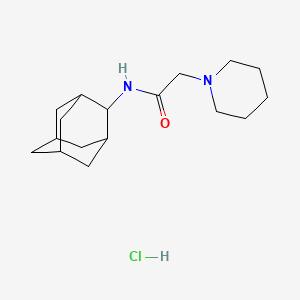![molecular formula C16H17N3O2 B4063674 2-(2-methylphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4063674.png)
2-(2-methylphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile
Übersicht
Beschreibung
2-(2-methylphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.132076794 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on related compounds has focused on synthesizing diverse derivatives and exploring their chemical properties. For instance, studies have developed methods for creating 1,2,3-triazoles and oxazole derivatives through processes like acidic hydrolysis and hydrogenation, highlighting the versatility of these compounds in synthesizing a wide range of chemical structures (Albert, 1973). Similarly, the facile synthesis of novel diazaphosphinines and their sulfide derivatives has been reported, demonstrating the potential of these methodologies in generating compounds with varying functional groups and potential applications (Ali et al., 2018).
Antimicrobial and Biological Applications
Several studies have synthesized triazole and pyridine derivatives, investigating their antimicrobial activities. For example, new 1,2,4-triazole derivatives exhibited good or moderate activities against test microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010). This area of research is crucial for the pharmaceutical industry, where there is a continuous demand for new drugs to combat resistant strains of bacteria and other pathogens.
Materials Science and Corrosion Inhibition
In materials science, pyranopyrazole derivatives have been explored as corrosion inhibitors for mild steel in acidic solutions. These studies have shown high efficiency in protecting metal surfaces, which is vital for industrial applications to extend the lifespan of metal components and structures (Yadav et al., 2016).
Advanced Chemical Synthesis
The creation of complex chemical structures through the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and their fluorescent properties investigation provides insight into the design of novel compounds for potential use in sensing, imaging, and materials science (Rangnekar & Rajadhyaksha, 1986).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-2-3-7-13(11)15-19-14(9-17)16(21-15)18-10-12-6-4-8-20-12/h2-3,5,7,12,18H,4,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBAAUHGIGHJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3CCCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4063621.png)
![4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine](/img/structure/B4063631.png)
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4063636.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)
![ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B4063657.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B4063663.png)

![1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B4063675.png)
![1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4063680.png)
![N-[1-[5-[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide](/img/structure/B4063688.png)
![4-sec-butoxy-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4063694.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)
